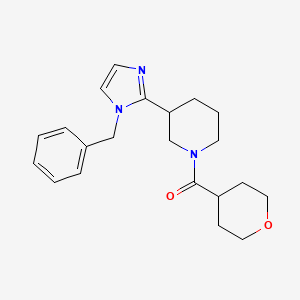

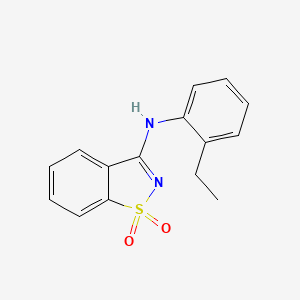

3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules similar to the compound often involves multi-step chemical reactions, starting from simpler building blocks. For instance, Goli-Garmroodi et al. (2015) described the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing a method that might be applicable for constructing similar structures through reactions involving imidazole derivatives and piperidine under specific conditions (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" has been analyzed through various techniques, including X-ray diffraction and spectral analyses. For example, Abdel-Wahab et al. (2023) confirmed the structure of a newly synthesized heterocycle through X-ray diffraction, providing insights into the arrangement of atoms and the overall geometry of such compounds (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs include cyclization, nucleophilic substitution, and addition reactions. The structure and reactivity of these compounds can be significantly influenced by the presence of functional groups such as imidazole, piperidine, and tetrahydropyran rings. For instance, the synthesis and reactivity of imidazopyridines with a chiral substituent at the nitrogen atom, as described by Bukhryakov et al. (2012), could provide insights into similar chemical transformations (Bukhryakov et al., 2012).

科学的研究の応用

Synthetic Methodologies and Derivative Compounds

- The arylation of azoles, including imidazoles, with bromopyridines followed by the reduction of the pyridine ring offers a convenient synthesis pathway for azolyl piperidines. This method could potentially be applied to synthesize compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" (Shevchuk et al., 2012).

- Synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile shows the versatility of imidazole derivatives in generating complex structures, potentially applicable for derivatives of the compound (Goli-Garmroodi et al., 2015).

- The synthesis of imidazopyridine and benzimidazole derivatives with chiral substituents at the nitrogen atom, which are further converted into piperazine derivatives, illustrates the chemical flexibility and potential for creating bioactive derivatives of similar compounds (Bukhryakov et al., 2012).

Biological Applications and Screening

- A combinatorial library of fused pyran derivatives synthesized under microwave irradiation and screened for antibacterial, antituberculosis, and antimalarial activities highlights the potential of such compounds in drug discovery, including derivatives of "3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" for addressing various infectious diseases (Kalaria et al., 2014).

- The discovery of subtype-selective NMDA receptor ligands among 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles, such as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggests that structural analogs of the compound might have significant neurological applications, potentially aiding in the treatment of Parkinson's disease and other neurological disorders (Wright et al., 1999).

特性

IUPAC Name |

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c25-21(18-8-13-26-14-9-18)24-11-4-7-19(16-24)20-22-10-12-23(20)15-17-5-2-1-3-6-17/h1-3,5-6,10,12,18-19H,4,7-9,11,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPCOTRVIIWKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)